Hydroxy tosyloxy iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

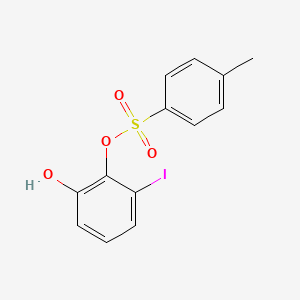

C13H11IO4S |

|---|---|

Molecular Weight |

390.20 g/mol |

IUPAC Name |

(2-hydroxy-6-iodophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H11IO4S/c1-9-5-7-10(8-6-9)19(16,17)18-13-11(14)3-2-4-12(13)15/h2-8,15H,1H3 |

InChI Key |

FSXLZUKMPRDBFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2I)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent extensively utilized in modern organic synthesis. Its ability to act as a mild oxidant and an efficient electrophile has established it as an indispensable tool for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of HTIB, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams to facilitate a deeper understanding of this reagent's utility in research and drug development.

Introduction

Hydroxy(tosyloxy)iodobenzene is a stable, white solid that serves as a convenient source of an electrophilic tosyloxy group.[1] It is recognized for its role in the α-functionalization of carbonyl compounds, the oxidative rearrangement of alkenes and alkynes, and the synthesis of iodonium (B1229267) salts.[2][3] As an environmentally benign alternative to heavy metal oxidants, HTIB offers mild reaction conditions and high selectivity, making it a valuable asset in the synthesis of complex organic molecules, including pharmaceutical intermediates.[4]

Chemical and Physical Properties

HTIB is a white, crystalline solid that is moderately soluble in polar solvents such as methanol (B129727) and dimethyl sulfoxide, and insoluble in nonpolar solvents like diethyl ether and dichloromethane (B109758).[3] While stable at room temperature, it is recommended to store it refrigerated in a dark bottle to prevent degradation.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C13H13IO4S | [5] |

| Molecular Weight | 392.21 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 131-137 °C (decomposes) | [7] |

| CAS Number | 27126-76-7 | [7] |

| Synonyms | HTIB, Koser's Reagent, Phenyliodoso hydroxide (B78521) tosylate | [5] |

Synthesis of Hydroxy(tosyloxy)iodobenzene

HTIB can be synthesized through various methods, with a common and efficient procedure involving the reaction of (diacetoxyiodo)benzene (B116549) with p-toluenesulfonic acid.

Experimental Protocol: Synthesis from (Diacetoxyiodo)benzene

Materials:

-

(Diacetoxyiodo)benzene

-

p-Toluenesulfonic acid monohydrate

Procedure:

-

A solution of (diacetoxyiodo)benzene (125.0 mmol) in boiling acetonitrile (120 mL) is added at once to a magnetically stirred solution of p-toluenesulfonic acid monohydrate (130.0 mmol) in boiling acetonitrile (80 mL).[6]

-

The resulting yellow-green solution is allowed to cool to room temperature.[6]

-

The crystalline Hydroxy(tosyloxy)iodobenzene that precipitates is isolated by vacuum filtration.[6]

-

The collected solid is washed with acetonitrile (100 mL) and then with diethyl ether (100 mL).[6]

-

The product is dried to yield crystalline HTIB.

Yield: 93%[6] Melting Point: 136-137 °C (decomposes)[6]

Key Applications and Experimental Protocols

HTIB is a versatile reagent with a broad range of applications in organic synthesis. The following sections detail its use in the α-tosyloxylation of ketones, α-azidation of ketones, and the oxidative rearrangement of alkenes.

α-Tosyloxyloxylation of Ketones

The α-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α-functionalized carbonyl compounds.

Materials:

-

Hydroxy(tosyloxy)iodobenzene (HTIB)

-

Acetonitrile

Procedure:

-

To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]

-

Reflux the resulting solution for 2 hours.[8]

-

After cooling to room temperature, most of the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane, washed with cold water, and dried over sodium sulfate.

-

The product, α-tosyloxyacetophenone, is isolated after removal of the solvent.

| Substrate | Product | Yield (%) | Reference |

| Acetophenone | α-Tosyloxyacetophenone | ~80% (in subsequent reaction) | [8] |

| Propiophenone | α-Tosyloxypropiophenone | - | |

| Cyclohexanone | 2-Tosyloxycyclohexanone | - |

One-Pot α-Azidation of Ketones

HTIB can be used to generate α-tosyloxy ketones in situ, which can then be converted to α-azido ketones in a one-pot procedure.[8]

Materials:

-

Acetophenone

-

Hydroxy(tosyloxy)iodobenzene (HTIB)

-

Sodium azide (B81097) (NaN3)

-

Acetonitrile

Procedure:

-

To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]

-

Reflux the resulting solution for 2 hours.[8]

-

Cool the reaction mixture to room temperature and add sodium azide (20 mmol).[8]

-

Stir the mixture for 2 hours.[8]

-

Distill off most of the solvent and dissolve the residue in dichloromethane.

-

Wash the organic layer with cold water and dry over sodium sulfate.

-

The product, α-azidoacetophenone, is obtained after trituration with petroleum ether.[8]

| Substrate | Product | Yield (%) | Reference |

| Acetophenone | α-Azidoacetophenone | 80 | |

| 4-Methylacetophenone | α-Azido-4-methylacetophenone | 81 | |

| 4-Methoxyacetophenone | α-Azido-4-methoxyacetophenone | 78 | [9] |

| 4-Chloroacetophenone | α-Azido-4-chloroacetophenone | 75 | [9] |

| Propiophenone | α-Azidopropiophenone | 72 | [9] |

| Cyclohexanone | 2-Azidocyclohexanone | 69 | [9] |

| Cyclopentanone | 2-Azidocyclopentanone | 74 | [9] |

Oxidative Rearrangement of Alkenes

HTIB is an excellent reagent for the oxidative rearrangement of alkenes, providing a pathway for ring expansion.[6]

Materials:

-

1-Methylideneindan

-

Hydroxy(tosyloxy)iodobenzene (HTIB)

-

95% Methanol (95:5 v/v methanol/water)

Procedure:

-

Add crystalline HTIB (4.54 mmol) to a stirred solution of 1-methylideneindan (5.0 mmol) in 95% methanol (25 mL).[6]

-

The solid will dissolve rapidly with the evolution of heat, resulting in a colorless solution.

-

Stir the solution at room temperature for 20 minutes.[6]

-

Remove the solvent in vacuo to yield an oily mixture.

-

Partition the mixture between dichloromethane (25 mL) and water (25 mL).

-

Wash the organic layer with water (2 x 25 mL) and brine (1 x 20 mL), then dry over MgSO4.

-

Concentrate in vacuo to give the crude product, which can be purified by flash column chromatography.

| Substrate | Product | Yield (%) | Reference |

| Methylenecyclobutane | Cyclopentanone | - | |

| 1-Methylideneindan | 2-Benzosuberone | 99 | [6] |

Reaction Mechanisms and Pathways

The reactivity of HTIB is attributed to its ability to act as a potent electrophile and a source of a tosyloxy group. The mechanisms often involve the formation of key intermediates that dictate the final product.

α-Tosyloxyloxylation of Ketones

The α-tosyloxylation of ketones proceeds through the reaction of the enol or enolate form of the ketone with HTIB. The enol acts as a nucleophile, attacking the electrophilic iodine atom of HTIB. This is followed by the transfer of the tosyloxy group to the α-carbon of the ketone.

Caption: Mechanism of α-tosyloxylation of ketones using HTIB.

Oxidative Rearrangement of Alkenes

The oxidative rearrangement of alkenes with HTIB involves an initial electrophilic attack of the hypervalent iodine on the double bond to form a bridged iodonium ion intermediate. This is followed by a nucleophilic attack and a subsequent rearrangement, often leading to ring-expanded products.

Caption: General mechanism for the oxidative rearrangement of alkenes with HTIB.

Single Electron Transfer (SET) Pathway

In certain reactions, particularly with electron-rich substrates, HTIB can react via a single-electron transfer (SET) mechanism. This pathway involves the formation of a radical cation intermediate, which can then undergo further reactions. The use of fluoroalcohol solvents has been shown to promote this SET pathway.[4]

Caption: Single Electron Transfer (SET) mechanism involving HTIB.

Conclusion

Hydroxy(tosyloxy)iodobenzene (Koser's Reagent) is a remarkably versatile and user-friendly reagent in organic synthesis. Its ability to perform a variety of transformations under mild conditions makes it an invaluable tool for chemists in academia and industry, particularly in the field of drug development where efficient and selective synthesis of complex molecules is paramount. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and to inspire the development of new synthetic methodologies.

References

- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Koser’s reagent - Enamine [enamine.net]

- 4. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Advent of a Versatile Oxidant: A Technical Guide to the Discovery and History of Koser's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the development of mild and selective oxidizing agents is a cornerstone of advancing molecular complexity. Among the arsenal (B13267) of such reagents, the hypervalent iodine(III) compound, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), commonly known as Koser's reagent, has emerged as a powerful and versatile tool. This technical guide delves into the discovery, history, and foundational experimental protocols associated with this remarkable reagent, providing a comprehensive resource for professionals in the chemical sciences.

Historical Development: From an Obscure Iodane to a Mainstay Reagent

The history of hypervalent iodine chemistry dates back to 1886 with the discovery of the first such compound by the German chemist Conrad Willgerodt.[1] However, the specific compound now celebrated as Koser's reagent was first prepared in 1970 by O. Y. Neiland and B. Y. Karele.[2] It was the subsequent work of Professor Gerald F. Koser and his research group in the mid-1970s that truly brought the synthetic utility of [hydroxy(tosyloxy)iodo]benzene to the forefront of organic chemistry, leading to its common name.[2][3] Koser's investigations into the reactivity of this stable, crystalline solid revealed its capacity for a range of synthetically useful transformations, establishing it as a key reagent in the organic chemist's toolkit.[3]

Core Applications

Koser's reagent is primarily employed as a mild oxidant and is particularly valued for its ability to effect the α-functionalization of carbonyl compounds.[4][5] Its applications are extensive and include:

-

α-Oxidation of Carbonyl Compounds: A primary and widely used application.[4][5]

-

Oxidation of Olefins: Leading to the formation of vicinal ditosyloxylates.[4]

-

Ring Contractions and Expansions: Enabling skeletal rearrangements in cyclic systems.[4]

-

Dearomatization of Phenols: A key transformation for accessing complex molecular architectures.[4]

-

Synthesis of Iodonium Salts: Serving as a precursor for other valuable hypervalent iodine reagents.[4]

Synthesis of Koser's Reagent: Experimental Protocols

Several methods for the synthesis of Koser's reagent have been developed over the years, evolving from multi-step procedures to more efficient one-pot syntheses.

Classical Two-Step Synthesis

The earlier preparations of Koser's reagent typically involved a two-step process starting from iodosobenzene.[6] This method, while effective, can be less convenient due to the polymeric and poorly soluble nature of iodosobenzene.[6]

Experimental Protocol:

-

Preparation of Iodosobenzene Diacetate: Iodosobenzene is treated with acetic anhydride (B1165640) to form the more soluble iodobenzene (B50100) diacetate.

-

Formation of Koser's Reagent: The resulting iodobenzene diacetate is then reacted with p-toluenesulfonic acid to yield [hydroxy(tosyloxy)iodo]benzene.

Modern One-Pot Synthesis from Iodoarenes

More contemporary and efficient methods allow for the direct, one-pot synthesis of Koser's reagent and its derivatives from the corresponding iodoarenes.[5][7] These protocols offer significant advantages in terms of reaction time, yield, and operational simplicity.[7]

Experimental Protocol:

A solution of an iodoarene in a suitable solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), is treated with m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid monohydrate.[5] The use of TFE has been shown to considerably reduce reaction times.[5] The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40 °C) for a short period (e.g., 1 hour).[5] The product can then be isolated by removal of the solvent and precipitation.[5]

Quantitative Data on One-Pot Synthesis of a Koser's Reagent Derivative:

| Reactant Scale (mmol) | Yield of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene (%) | Reference |

| 5.0 | 94 | [5] |

| 13.0 | 95 | [5] |

| 17.0 | up to 95 (combined yield) | [5] |

Reaction Mechanisms and Pathways

The reactivity of Koser's reagent stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the tosyloxy group.

α-Tosyloxylation of Ketones

A key application of Koser's reagent is the α-tosyloxylation of ketones. The generally accepted pathway involves the formation of an enol or enolate, which then attacks the electrophilic iodine atom.

Caption: Pathway for the α-tosyloxylation of ketones.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a reaction utilizing Koser's reagent.

Caption: A generalized experimental workflow.

Conclusion

From its initial synthesis to its popularization by G. F. Koser, [hydroxy(tosyloxy)iodo]benzene has secured a significant role in modern organic synthesis. Its stability, ease of handling, and diverse reactivity make it an invaluable reagent for a wide range of oxidative transformations. The development of efficient one-pot syntheses has further enhanced its accessibility and utility. This guide provides a foundational understanding of the history, synthesis, and applications of Koser's reagent, empowering researchers to effectively harness its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Koser's Reagent [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Koser’s reagent - Enamine [enamine.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent widely employed in modern organic synthesis.[1][2] Its utility stems from its ability to act as a mild oxidant and an efficient electrophilic group transfer agent.[1][2][3] This guide provides an in-depth overview of the synthesis, experimental protocols, and key data associated with the preparation of HTIB, tailored for professionals in chemical research and drug development. The reagent is instrumental in a variety of transformations, including the α-oxidation of carbonyl compounds, the synthesis of iodonium (B1229267) salts, and ring expansions.[1][2]

Core Synthesis Methodologies

The preparation of Hydroxy(tosyloxy)iodobenzene can be achieved through several synthetic routes. The most prominent and efficient methods include a one-pot synthesis from iodoarenes, a procedure starting from (diacetoxyiodo)benzene (B116549), and the in situ generation of the reagent.

1. One-Pot Synthesis from Iodoarenes:

A highly efficient and modern one-pot procedure involves the oxidation of iodoarenes with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).[1][4] The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to significantly reduce reaction times.[1] This method is advantageous as it avoids the need for expensive iodine(III) precursors.[4]

2. Synthesis from (Diacetoxyiodo)benzene:

A traditional and reliable method for preparing HTIB involves the reaction of (diacetoxyiodo)benzene with p-toluenesulfonic acid monohydrate in a suitable solvent such as acetonitrile (B52724).[5] This straightforward ligand exchange reaction provides high yields of crystalline HTIB.

3. In Situ Generation:

For certain applications, HTIB can be generated in situ, thus avoiding the need to isolate the reagent. This is typically achieved by combining iodosobenzene (B1197198) with p-toluenesulfonic acid in the reaction mixture.[6] This approach is particularly convenient, although it may not be suitable for all transformations.

Quantitative Data on Synthesis

The following table summarizes key quantitative data for different synthetic approaches to HTIB and its derivatives, providing a comparative overview of their efficiency.

| Starting Material | Oxidant/Acid | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 3-Iodobenzotrifluoride (B1329313) | m-CPBA / p-TsOH·H₂O | TFE | 40 | 1 h | 97 | [1][2] |

| 3-Iodobenzotrifluoride | m-CPBA / p-TsOH·H₂O | TFE | RT | 18 h | 90 | [1] |

| Iodobenzene | m-CPBA / p-TsOH·H₂O | CH₂Cl₂/TFE | RT | 10 min | 95 | [4] |

| (Diacetoxyiodo)benzene | p-TsOH·H₂O | Acetonitrile | Reflux | - | 93 | [5] |

| Toluene & Iodine | m-CPBA / p-TsOH·H₂O | CH₂Cl₂ | RT | - | - | [4] |

| Acetophenone (in situ) | Iodosobenzene / p-TsOH | Acetonitrile | Reflux | 2 h | Good | [6] |

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene [1][2]

This protocol details a specific example of the efficient one-pot synthesis.

-

Preparation of the Oxidant Solution: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, add m-chloroperoxybenzoic acid (m-CPBA, ≤77%, 4.18 g, approx. 17.0 mmol, 1.0 equiv) and 2,2,2-trifluoroethanol (TFE, 65 mL). Dissolve the m-CPBA by sonication for approximately 20 minutes. The concentration of the active oxidant can be determined by iodometric titration.[1][2]

-

Addition of Reagents: To the clear solution, add 3-iodobenzotrifluoride (2.45 mL, 1.71 g, 17.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv).[1][2]

-

Reaction: Loosely cap the flask with a septum and place it in a preheated oil bath at 40 °C. Stir the reaction mixture vigorously for 1 hour. A precipitate may form as the reaction progresses.[1][2]

-

Isolation and Purification: After 1 hour, remove the solvent under reduced pressure. To the residue, add diethyl ether (65 mL) and stir the mixture for 30 minutes to triturate the product into a white solid. Collect the solid by suction filtration on a Büchner funnel and wash it with an additional portion of diethyl ether (65 mL).[2]

-

Drying: Dry the product under vacuum at room temperature to afford the desired compound as a white solid (e.g., 7.66 g, 97% yield).[2]

Protocol 2: Synthesis of Hydroxy(tosyloxy)iodobenzene from (Diacetoxyiodo)benzene [5]

-

Preparation of Solutions: Prepare a solution of (diacetoxyiodo)benzene (40.26 g, 125.0 mmol) in boiling acetonitrile (120 mL). In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (24.72 g, 130.0 mmol) in boiling acetonitrile (80 mL).

-

Reaction: With magnetic stirring, add the hot solution of (diacetoxyiodo)benzene at once to the boiling solution of p-toluenesulfonic acid.

-

Crystallization and Isolation: Allow the resulting solution to cool to room temperature. The crystalline Hydroxy(tosyloxy)iodobenzene will separate from the solution.

-

Purification: Isolate the crystalline product by vacuum filtration and wash it sequentially with acetonitrile (100 mL) and diethyl ether (100 mL). This procedure yields the pure product (e.g., 45.39 g, 93%).[5]

Characterization Data

Visual Diagrams

Caption: General synthesis pathway of Hydroxy(tosyloxy)iodobenzene.

Caption: Experimental workflow for the one-pot synthesis of HTIB.

Safety and Handling

Hypervalent iodine reagents should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to note that while commercially available m-CPBA contains water to reduce its shock sensitivity, dried m-CPBA is shock-sensitive and should be handled with extreme caution.[1][2] The final product, HTIB, is classified as a skin and eye irritant.[7][8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scribd.com [scribd.com]

- 5. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Hydroxy(tosyloxy)iodo)benzene | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 羟基甲苯磺酰碘苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [chemicalbook.com]

physical and chemical properties of HTIB

It appears there has been a misunderstanding. "HTIB" is not a recognized or sufficiently specific acronym in the fields of chemistry, pharmacology, or materials science to identify a unique substance for which a detailed technical guide could be created. It is possible that this is a typographical error, an internal project name, or an abbreviation for a very niche compound not widely documented in public sources.

To provide you with the requested in-depth technical guide, please specify the full name of the compound or substance to which "HTIB" refers. For example, it could potentially be a misstyping of:

-

HTPB (Hydroxy-terminated polybutadiene): A polymer used in rocketry and other applications.

-

Or another compound entirely.

Once you provide the correct name, I will be able to gather the necessary data on its physical and chemical properties, find relevant experimental protocols, and create the detailed guide with the specified tables and diagrams you have requested.

An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy(tosyloxy)iodobenzene, a significant reagent in modern organic synthesis. It details its chemical properties, structure, synthesis, and key applications, with a focus on methodologies relevant to pharmaceutical research and development.

Core Properties and Structure

Hydroxy(tosyloxy)iodobenzene, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound valued for its role as a mild oxidant and its ability to facilitate a variety of chemical transformations.[1][2][3][4] Its efficacy in organic synthesis stems from its capacity to act as an electrophile and a good leaving group.[5]

Chemical Structure and Identifiers

The structure of Hydroxy(tosyloxy)iodobenzene features a phenyl group and a hydroxyl group attached to a central iodine atom, which is also bonded to a tosyloxy group.

-

IUPAC Name: [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate[6]

Physicochemical Data

A summary of the key quantitative data for Hydroxy(tosyloxy)iodobenzene is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 392.21 g/mol | [7] |

| Melting Point | 131-137 °C | |

| Appearance | White to off-white or pale yellow crystalline powder | [4][9] |

| Purity | Typically ≥95% | [8][9] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2 | [6] |

| InChI | 1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | [6] |

| InChIKey | LRIUKPUCKCECPT-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of Hydroxy(tosyloxy)iodobenzene can be achieved through various methods, with one common approach involving the oxidation of iodobenzene (B50100).

Experimental Protocol: One-Pot Synthesis of Hydroxy(tosyloxy)iodobenzene from Iodobenzene

This protocol is adapted from established synthetic procedures and offers an efficient route to Koser's Reagent.[1]

Materials:

-

Iodobenzene

-

m-Chloroperbenzoic acid (m-CPBA)

-

p-Toluenesulfonic acid monohydrate

-

2,2,2-Trifluoroethanol (TFE)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, dissolve m-CPBA (1.0 equivalent) in TFE.

-

To this solution, add iodobenzene (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.0 equivalent).

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the TFE.

-

Add diethyl ether to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield Hydroxy(tosyloxy)iodobenzene as a white solid.

Applications in Organic Synthesis and Drug Development

Hydroxy(tosyloxy)iodobenzene is a versatile reagent with numerous applications, particularly in the synthesis of complex organic molecules relevant to drug discovery.[10] Its primary use is in the α-functionalization of carbonyl compounds.[10]

Key Applications:

-

α-Tosylation of Ketones: A cornerstone application is the conversion of enolizable ketones to their corresponding α-tosyloxy ketones, which are valuable intermediates for further synthetic manipulations.[2][11]

-

Oxidative Rearrangements: HTIB can induce oxidative rearrangements, such as the conversion of chalcones to ditosyloxy ketones.[5][12]

-

Synthesis of Heterocycles: It serves as a key reagent in the construction of various heterocyclic systems, including isoxazolines and oxazoles.[2]

-

Formation of Iodonium Salts: HTIB is utilized in the synthesis of diaryliodonium salts.[13]

-

α-Azidation of Ketones: In a one-pot procedure, HTIB can be used with sodium azide (B81097) to synthesize α-azido ketones from ketones.[14]

Experimental Protocol: α-Tosylation of Acetophenone (B1666503)

This protocol details a representative application of Hydroxy(tosyloxy)iodobenzene in the α-tosylation of a ketone.

Materials:

-

Acetophenone

-

Hydroxy(tosyloxy)iodobenzene (HTIB)

-

Acetonitrile

Procedure:

-

In a round-bottomed flask, dissolve acetophenone (1.0 equivalent) in acetonitrile.

-

Add Hydroxy(tosyloxy)iodobenzene (1.0 equivalent) to the solution.

-

Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield α-tosyloxyacetophenone.

Reaction Mechanism and Visualization

The mechanism of the α-tosylation of ketones by HTIB generally involves the formation of an enol or enolate intermediate, which then attacks the electrophilic iodine atom of the reagent.

Below is a diagram illustrating the proposed reaction pathway for the α-tosylation of a ketone mediated by Hydroxy(tosyloxy)iodobenzene.

Caption: Proposed mechanism for the α-tosylation of a ketone using HTIB.

This guide provides foundational knowledge for the effective use of Hydroxy(tosyloxy)iodobenzene in a research and development setting. Its versatility and mild reaction conditions make it an invaluable tool in the modern synthetic chemist's arsenal.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 3. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koser’s reagent - Enamine [enamine.net]

- 5. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]

- 6. (Hydroxy(tosyloxy)iodo)benzene | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 27126-76-7 Cas No. | Hydroxy(tosyloxy)iodobenzene | Apollo [store.apolloscientific.co.uk]

- 9. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [sbsgenetech.com]

- 10. researchgate.net [researchgate.net]

- 11. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Hydroxy(tosyloxy)iodobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's reagent, is a hypervalent iodine(III) compound that has emerged as a versatile and powerful oxidizing agent in modern organic synthesis.[1] Its stability, relatively low toxicity, and unique reactivity have established it as an indispensable tool for a wide array of chemical transformations.[2] This technical guide provides a comprehensive overview of the core mechanisms of action of HTIB, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties and Handling

HTIB is a stable, non-hygroscopic crystalline solid.[3] It is sparingly soluble in common organic solvents like acetonitrile (B52724) and dichloromethane (B109758) at room temperature but dissolves readily upon heating.[3] For many transformations, solvents in which HTIB is largely insoluble, such as chloroform (B151607) or dichloromethane, are excellent choices as the reaction progress can be visually monitored by the disappearance of the solid reagent.[1]

Core Mechanism of Action: Electrophilic Activation and Nucleophilic Attack

The reactivity of Hydroxy(tosyloxy)iodobenzene is fundamentally rooted in its ability to act as a potent electrophile. The iodine(III) center is highly electron-deficient, making it susceptible to attack by nucleophiles. The general mechanism involves the initial reaction of a nucleophilic substrate with HTIB, leading to the formation of a key intermediate, typically an iodonium (B1229267) ylide or a related cationic species. This intermediate then undergoes subsequent transformation, such as nucleophilic substitution, rearrangement, or elimination, to yield the final product, with the concomitant reduction of the iodine(III) center to iodobenzene (B50100).[4]

Reaction with Carbonyl Compounds: α-Functionalization

One of the most well-documented applications of HTIB is the α-functionalization of carbonyl compounds, particularly the α-tosyloxylation of ketones.[5][6] This reaction proceeds through the formation of an enol or enolate, which then attacks the electrophilic iodine center of HTIB.

The generally accepted mechanism for the α-tosyloxylation of ketones involves the following steps:

-

Enolization: The ketone tautomerizes to its enol form, a process that can be catalyzed by acid or base.

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iodine atom of HTIB.

-

Intermediate Formation: This attack leads to the formation of an iodonium ylide intermediate.

-

Reductive Elimination: The intermediate undergoes reductive elimination, transferring the tosyloxy group to the α-carbon and releasing iodobenzene.

This process provides a direct and efficient method for the synthesis of α-tosyloxy ketones, which are valuable synthetic intermediates.[5]

Experimental Protocol: Ultrasound-Promoted α-Tosylation of Ketones [5]

A typical experimental procedure for the ultrasound-promoted α-tosyloxylation of ketones is as follows:

-

To a solution of the ketone (2 mL) in acetonitrile (15 mL) in a reaction vessel, add Hydroxy(tosyloxy)iodobenzene (0.65 g, 1.67 mmol).

-

Immerse the reaction vessel in a water bath.

-

Purge the vessel with argon for 10 minutes.

-

Subject the mixture to sonication under an argon atmosphere using an ultrasonic processor (e.g., Vibra-Cell, 20 kHz, 0.5 in. horn at ≈50 W/cm²) for 10-30 minutes, maintaining a reaction temperature of approximately 55°C.

-

Upon completion of the reaction (monitored by TLC), concentrate the reaction solution in vacuo.

-

Dissolve the residue in dichloromethane (15 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over MgSO₄ and filter.

-

Distill off the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by trituration with hexane (B92381) to afford the corresponding α-tosyloxy ketone.

Quantitative Data: α-Tosylation of Ketones

The following table summarizes the yields of α-tosyloxylation of various ketones using HTIB under different conditions.

| Ketone | Condition | Reaction Time (min) | Yield (%) | Reference |

| Acetophenone | Ultrasound | 10 | 92 | [5] |

| Propiophenone | Ultrasound | 15 | 88 | [5] |

| Butyrophenone | Ultrasound | 20 | 85 | [5] |

| Cyclopentanone | Ultrasound | 15 | 65 | [5] |

| Cyclohexanone | Ultrasound | 20 | 72 | [5] |

| Cycloheptanone | Ultrasound | 15 | 58 | [5] |

| 2-Butanone | Ultrasound | - | 1:1.5 ratio of 1-tosyloxy:3-tosyloxy | [5] |

| Acetophenone | Reflux in MeCN | 2h | 80 (for subsequent azidation) | [7] |

Reaction with Alkenes and Alkynes: Addition and Rearrangement

HTIB reacts with alkenes and alkynes, leading to a variety of products depending on the substrate and reaction conditions. A common outcome is the syn-1,2-ditosyloxylation of alkenes.[8][9] The proposed mechanism involves the initial electrophilic addition of HTIB to the double bond to form a cyclic iodonium ion intermediate. This intermediate is then opened by the attack of a tosylate anion from the opposite face, leading to the observed syn-stereospecificity.

In some cases, particularly with aryl-substituted alkenes, the reaction can proceed through a cationic intermediate that can undergo rearrangement.[10][11] For instance, the reaction of 1,1-diphenylethylene (B42955) with HTIB yields deoxybenzoin (B349326) as the major product, indicative of a phenyl migration.[8]

Experimental Protocol: Ditosyloxylation of an Alkene

A general procedure for the ditosyloxylation of an alkene is as follows:

-

Dissolve the alkene in a suitable solvent such as dichloromethane.

-

Add Hydroxy(tosyloxy)iodobenzene in a stoichiometric amount.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the iodobenzene byproduct can often be removed by filtration if it precipitates, or by column chromatography.

-

The reaction mixture is then typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine species, followed by a standard aqueous workup.

-

The product is purified by crystallization or column chromatography.

Reaction with Chalcones: Ditosyloxylation and Rearrangement

The reaction of HTIB with chalcones (α,β-unsaturated carbonyl compounds) can lead to the formation of both α,β-ditosyloxy ketones and β,β-ditosyloxy ketones.[12][13] Density Functional Theory (DFT) studies have shown that the reaction mechanism is influenced by the electronic nature of the substituents on the chalcone.[12][14]

The formation of the α,β-ditosyloxy ketone proceeds via an electrophilic addition of HTIB across the double bond.[12] However, the formation of the β,β-ditosyloxy ketone involves a more complex pathway that includes a 1,2-aryl migration. The propensity for this rearrangement is dependent on the migratory aptitude of the aryl group, which is influenced by its electronic properties.[12]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows discussed in this guide.

Caption: Mechanism of α-Tosylation of Ketones with HTIB.

Caption: Mechanism of syn-Ditosyloxylation of Alkenes with HTIB.

Caption: General Experimental Workflow for HTIB Reactions.

Conclusion

Hydroxy(tosyloxy)iodobenzene is a remarkably versatile reagent with a rich and diverse reaction chemistry. Its core mechanism of action, centered around its electrophilic nature, enables a wide range of transformations, including the α-functionalization of carbonyls and the difunctionalization of alkenes and alkynes. The ability to fine-tune reaction conditions and the substrate scope makes HTIB an invaluable tool for synthetic chemists. This guide has provided a detailed overview of its mechanisms, supported by quantitative data and practical experimental protocols, to aid researchers in harnessing the full potential of this powerful hypervalent iodine reagent. Further exploration into the catalytic applications and the development of novel transformations with HTIB will undoubtedly continue to expand its role in modern organic synthesis and drug discovery.

References

- 1. Koser’s reagent - Enamine [enamine.net]

- 2. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koser's Reagent [drugfuture.com]

- 4. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 5. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 10. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of [hydroxy(tosyloxy)iodo]benzene in the Wittig-ring expansion sequence for the synthesis of beta-benzocyclo-alkenones from alpha-benzocycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Electrophilic Iodinating Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic iodination is a cornerstone of modern organic synthesis, providing a powerful tool for the introduction of iodine atoms into a wide array of organic molecules. The resulting organoiodides are versatile synthetic intermediates, readily participating in a multitude of transformations, including venerable cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capacity to form carbon-carbon and carbon-heteroatom bonds makes electrophilic iodination an indispensable strategy in the synthesis of complex natural products, functional materials, and, critically, in the development of novel pharmaceutical agents.

This technical guide offers a comprehensive overview of the most prominent electrophilic iodinating agents, detailing their reactivity, selectivity, and applications. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only a comparative analysis of these reagents but also detailed experimental protocols and mechanistic insights to facilitate their effective application in the laboratory.

Core Electrophilic Iodinating Agents: A Comparative Overview

The selection of an appropriate iodinating agent is contingent upon a multitude of factors, including the nature of the substrate, desired regioselectivity, functional group tolerance, and reaction conditions. This section provides a comparative analysis of four widely utilized electrophilic iodinating agents: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH).

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

| Molecular Iodine | I₂ | Solid | Low cost, readily available.[1] | Low electrophilicity, often requires an activating agent (oxidant or Lewis acid).[2] |

| N-Iodosuccinimide | C₄H₄INO₂ | Solid | Mild, selective, easy to handle, benign succinimide (B58015) byproduct.[1] | Higher cost compared to I₂, may require activation for less reactive substrates.[1][2] |

| Iodine Monochloride | ICl | Liquid/Solid | Highly reactive, effective for a wide range of substrates. | Corrosive, moisture-sensitive, can lead to side products.[1] |

| 1,3-Diiodo-5,5-dimethylhydantoin | C₅H₆I₂N₂O₂ | Solid | High iodine content, stable, good reactivity.[1] | Can be less selective than NIS in some cases. |

Data Presentation: Quantitative Comparison of Iodinating Agents

The following tables provide a quantitative comparison of the performance of these agents in the iodination of various representative substrates.

Table 1: Iodination of Anisole (B1667542)

| Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| NIS/TFA | 30 min | Room Temp | 98 | [1] |

| ICl | 1 h | 0 to Room Temp | 95 | [1] |

| I₂/H₂O₂ | 17 h | 60 | 93 | [1] |

| DIH/Disulfide catalyst | Not Specified | Mild | High | [3] |

Table 2: Iodination of Other Aromatic Substrates

| Substrate | Reagent System | Yield (%) | Reference |

| Acetanilide | NIS | High | [1] |

| Toluene | ICl | 85 | [1] |

| Mesitylene | I₂/H₂O₂ | 92 | [1] |

Table 3: α-Iodination of Ketones

| Substrate | Reagent System | Reaction Time | Temperature (°C) | Yield (%) |

| Acetophenone (B1666503) | I₂/CuO | 1 h | 65 (Methanol) | ~95 |

| Substituted Acetophenones | DIH/H₂SO₄ | Not Specified | Not Specified | High |

| Indan-1-one | I₂/CuO | 1 h | 65 (Methanol) | ~92 |

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms of electrophilic iodination is paramount for predicting regioselectivity and optimizing reaction conditions. The following diagrams, rendered in DOT language, illustrate key mechanistic pathways and logical workflows relevant to the application of these reagents.

Electrophilic Aromatic Iodination (SEAr) Pathway

This diagram illustrates the general mechanism for the electrophilic aromatic substitution (SEAr) of an arene with an electrophilic iodine species ("I+").

Caption: General mechanism of electrophilic aromatic iodination.

Activation of N-Iodosuccinimide (NIS) by a Lewis Acid

Lewis acids can activate NIS, increasing its electrophilicity and enabling the iodination of less reactive substrates.

Caption: Lewis acid-catalyzed activation of NIS for enhanced electrophilicity.

Experimental Workflow for a Typical Iodination and Suzuki Cross-Coupling

This diagram outlines a common synthetic sequence where an electrophilic iodination is followed by a palladium-catalyzed Suzuki cross-coupling reaction.

Caption: A typical experimental workflow combining iodination and cross-coupling.

Decision-Making Logic for Selecting an Iodinating Agent

The choice of an iodinating agent is a critical step in synthetic planning. This diagram provides a simplified logical framework to guide this decision.

Caption: A decision-making guide for selecting an appropriate iodinating agent.

Experimental Protocols

This section provides detailed experimental protocols for key iodination reactions. These procedures are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Iodination of Anisole with N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

Materials:

-

Anisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (CH₃CN)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol).

-

Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 30 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired iodoanisole.

Protocol 2: Iodination of Styrene with Iodine Monochloride (ICl)

Materials:

-

Styrene

-

Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene (1.0 mmol) in anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.05 mmol) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-chloro-2-iodo-1-phenylethane.

Protocol 3: α-Iodination of Acetophenone with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Materials:

-

Acetophenone

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve acetophenone (1.0 mmol) in methanol (10 mL).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL).

-

Add 1,3-diiodo-5,5-dimethylhydantoin (0.55 mmol for mono-iodination) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude α-iodoacetophenone by column chromatography or recrystallization.

Safety and Handling

Electrophilic iodinating agents should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): Can cause skin and eye irritation. Avoid inhalation of dust.

-

Iodine Monochloride (ICl): Highly corrosive and reacts with water to produce toxic fumes. It should be handled with extreme care, using appropriate personal protective equipment, including gloves, goggles, and a face shield.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable solid, but standard precautions for handling chemical reagents should be observed.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The strategic selection and application of electrophilic iodinating agents are pivotal for the successful synthesis of a vast array of organic molecules. This guide has provided a comparative overview of key reagents, quantitative data to inform selection, detailed experimental protocols for their practical implementation, and mechanistic diagrams to foster a deeper understanding of the underlying chemical principles. By leveraging this information, researchers, scientists, and drug development professionals can more effectively harness the power of electrophilic iodination to advance their synthetic endeavors and accelerate the discovery of new medicines and materials.

References

An In-depth Technical Guide on the Solubility and Stability of Koser's Reagent

For Researchers, Scientists, and Drug Development Professionals

Koser's reagent, chemically known as [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a hypervalent iodine(III) compound that has found widespread application in organic synthesis as a versatile and mild oxidizing agent. Its efficacy in various transformations, including the α-functionalization of carbonyl compounds, is well-documented.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of these critical parameters, supported by experimental data and protocols.

Solubility Profile

The solubility of Koser's reagent is a crucial factor in its application, dictating the choice of solvent for reactions and purification processes. The reagent exhibits a range of solubilities in common organic and aqueous solvents.

Table 1: Solubility of Koser's Reagent in Various Solvents

| Solvent | Solubility Description | Observations | Reference |

| Water | Moderately Soluble | Forms a yellow solution. Approximately 1 g dissolves in 42 mL at 22°C. | [1][5] |

| Methanol (MeOH) | Moderately Soluble | Forms a yellow solution. | [1][5] |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | [1] | |

| Acetonitrile | Sparingly Soluble at RT, Readily Soluble near Reflux | Forms a yellow solution near reflux temperature. | [5] |

| Dichloromethane (CH₂Cl₂) | Insoluble/Sparingly Soluble at RT | [1][5] | |

| Chloroform (CHCl₃) | Insoluble/Soluble | Insoluble according to one source, but soluble to give a colorless solution according to another. | [1][5] |

| Diethyl Ether (Et₂O) | Insoluble | [1] | |

| Acetic Acid | Soluble | Forms a colorless solution. | [5] |

| 2,2,2-Trifluoroethanol (TFE) | Poorly Soluble (for a derivative) | A derivative, 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene, is poorly soluble. | [2][6] |

Stability and Storage

Koser's reagent is a white, stable, and non-hygroscopic crystalline solid at room temperature.[5] However, its stability is influenced by temperature and light exposure.

Table 2: Stability and Recommended Storage Conditions for Koser's Reagent

| Condition | Observation | Recommendation | Reference |

| Temperature | Stable at room temperature. | For long-term storage, refrigeration is recommended. | [1] |

| Decomposition observed at elevated temperatures (60-80°C), leading to reduced reaction yields. | Avoid high temperatures during reactions and storage. | [2][6][7] | |

| Light | Somewhat light-sensitive. | Store in a dark bottle or protected from light. | [2][7] |

| Air/Moisture | Stable to air and non-hygroscopic. | No special precautions are needed to exclude air or moisture for routine handling. | [5] |

A related hypervalent iodine reagent, [Bis(trifluoroacetoxy)iodo]benzene (PIFA), is noted to be light and moisture-sensitive, requiring storage under an inert atmosphere.[8] While Koser's reagent is generally more stable, careful storage practices are still advised to ensure its integrity over time.

Experimental Protocols

3.1. General Synthesis of Koser's Reagent

The synthesis of Koser's reagent and its derivatives typically involves the oxidation of an iodoarene in the presence of a sulfonic acid. A general one-pot synthesis has been developed that avoids the need for expensive iodine(III) precursors.[9]

Figure 1: General workflow for the synthesis of Koser's reagent.

3.2. Determination of Stability via Iodometric Titration

A common method to assess the purity and stability of oxidizing agents is iodometric titration. While a specific protocol for Koser's reagent is not detailed in the initial search, a method for determining the concentration of the oxidant (m-CPBA) used in its synthesis can be adapted. This involves reacting the compound with an excess of iodide ions and then titrating the liberated iodine with a standard solution of sodium thiosulfate (B1220275).

Protocol Outline:

-

A precisely weighed sample of Koser's reagent is dissolved in a suitable solvent (e.g., acetic acid).

-

An excess of a saturated potassium iodide (KI) solution is added. The hypervalent iodine will oxidize the iodide to iodine.

-

The resulting solution, which will have a characteristic brown color from the iodine, is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

-

A starch indicator is typically added near the endpoint, which turns the solution dark blue in the presence of iodine. The titration is complete when the blue color disappears.

-

By measuring the amount of sodium thiosulfate solution required, the amount of active iodine, and thus the purity of the Koser's reagent, can be calculated. Repeating this analysis over time under specific storage conditions (e.g., elevated temperature, light exposure) can provide quantitative data on its degradation rate.

Mechanism of Action in α-Oxidation of Ketones

Koser's reagent is widely used for the α-tosyloxylation of ketones. The reaction proceeds through the formation of a key hypervalent iodine(III) enolate intermediate.[4]

Figure 2: Simplified mechanism for the α-tosyloxylation of ketones using Koser's reagent.

References

- 1. Koser’s reagent - Enamine [enamine.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 5. Koser's Reagent [drugfuture.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]

A Theoretical and Practical Guide to the Reactivity of Hydroxy(tosyloxy)iodobenzene (HTIB)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and environmentally benign hypervalent iodine(III) reagent. Its stability, ease of handling, and potent electrophilicity have established it as a staple in modern organic synthesis for a wide array of transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of HTIB's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. We explore computational insights from Density Functional Theory (DFT) studies that have elucidated its reaction pathways, focusing on its hallmark reaction: the α-tosyloxylation of carbonyl compounds. This document serves as a comprehensive resource for researchers leveraging HTIB in synthetic chemistry and drug development.

Core Reactivity and Mechanistic Principles

Hydroxy(tosyloxy)iodobenzene is characterized by an iodine atom in the +3 oxidation state, making it a strong electrophile and an excellent leaving group.[1] This inherent reactivity is the foundation for its wide-ranging applications, from oxidative rearrangements to the functionalization of carbonyl compounds.[2][3] Unlike many heavy metal reagents, HTIB is prized for its lower toxicity and milder reaction conditions.[3]

The quintessential reaction of HTIB is the α-tosyloxylation of ketones. The generally accepted mechanism proceeds through several key steps:

-

Enolization: The ketone substrate first tautomerizes to its more nucleophilic enol or enolate form. This step is often facilitated by the reaction conditions.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iodine(III) center of HTIB.

-

Intermediate Formation: This attack leads to the formation of a key O-bonded iodane (B103173) intermediate.

-

Reductive Elimination: The final step is a reductive elimination, where the tosyloxy group is transferred to the α-carbon of the ketone. This process reduces the iodine from I(III) to I(I), releasing iodobenzene (B50100) as a byproduct.

Computational studies, particularly quantum chemical calculations, support a pathway involving an SN2'-type reductive elimination from the O-bonded iodane intermediate.[4]

Theoretical and Computational Insights

Density Functional Theory (DFT) has become an invaluable tool for dissecting the complex reaction mechanisms of hypervalent iodine reagents. For HTIB, theoretical studies have provided significant clarity on transition states, reaction energetics, and the influence of substrates on reaction pathways.

-

Mechanism of Ditosyloxylation: DFT studies on the HTIB-mediated conversion of chalcones (α,β-unsaturated carbonyl compounds) have investigated the competing pathways leading to α,β-ditosyloxy and β,β-ditosyloxy ketones.[3][5] These studies revealed that the formation of the α,β-ditosyloxy product involves a straightforward electrophilic addition. However, the mechanism for forming the β,β-ditosyloxy product is more complex, involving a 1,2-aryl migration, and is highly dependent on the electronic nature of substituents on the aryl ring.[3][5]

-

Ligand Dissociation: More recent computational work suggests that at room temperature, the reactivity of HTIB is facilitated by a ligand dissociation mechanism.[6] The significant difference in electronegativity between the hydroxy and tosyloxy groups allows for ionization in solution, generating a highly electrophilic cationic iodine species, which enhances its reactivity toward nucleophiles.[6]

-

Enantioselectivity Studies: Theoretical calculations have been used to understand the origins of enantioselectivity in chiral iodine(III)-mediated reactions. For the α-tosyloxylation of ketones, computational insights suggested that low selectivity could arise from a specific SN2′-type reductive elimination pathway.[4] This understanding has guided the development of new substrates, such as enol esters, which can block this less selective pathway, thereby enabling access to higher enantioselectivities.[4]

Applications in Synthesis: Quantitative Data

HTIB is a robust reagent for the α-functionalization of a wide variety of ketones. The reaction is typically high-yielding and proceeds under mild conditions. The table below summarizes representative yields for the α-tosyloxylation of various ketone substrates, which is often the initial step in a one-pot synthesis of other α-substituted ketones, such as α-azido ketones.[7]

| Substrate (Ketone) | Solvent | Temp (°C) | Time (h) | Product Yield (%)* | Citation(s) |

| Acetophenone (B1666503) | Acetonitrile (B52724) | Room Temp | 2.5 | 80 | [7] |

| Propiophenone | Acetonitrile | Room Temp | 3.0 | 78 | [7] |

| Butyrophenone | Acetonitrile | Room Temp | 3.0 | 75 | [7] |

| 4'-Methylacetophenone | Acetonitrile | Room Temp | 2.5 | 81 | [7] |

| 4'-Chloroacetophenone | Acetonitrile | Room Temp | 3.5 | 74 | [7] |

| Cyclohexanone | Acetonitrile | Room Temp | 2.0 | 72 | [7] |

| Indanone | Acetonitrile | Room Temp | 3.0 | 69 | [7] |

*Yields reported are for the isolated α-azido ketone product, formed via a one-pot, two-step reaction where the α-tosyloxy ketone is generated in situ and immediately converted.[7]

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of α-functionalized ketones using HTIB. The following procedure is adapted from established one-pot methods for the α-azidation of ketones, which proceeds via an α-tosyloxy ketone intermediate.[7]

Reaction: One-pot α-azidation of acetophenone.

Materials:

-

Acetophenone

-

Hydroxy(tosyloxy)iodobenzene (HTIB)

-

Sodium Azide (B81097) (NaN₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for extraction and purification.

Procedure:

-

Reaction Setup: To a solution of acetophenone (1.0 mmol) in acetonitrile (15 mL) in a 50 mL round-bottom flask, add Hydroxy(tosyloxy)iodobenzene (HTIB) (1.0 mmol).

-

In Situ Tosyloxylation: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The initial reaction to form the α-tosyloxy intermediate typically takes 2-3 hours.

-

Azide Addition: Once the starting ketone is consumed, add sodium azide (1.2 mmol) to the reaction mixture.

-

Reaction Completion: Continue stirring the mixture at room temperature for an additional 2-3 hours until the α-tosyloxy intermediate has been fully converted to the α-azido ketone product (as monitored by TLC).

-

Workup: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure α-azido acetophenone.

Conclusion

Hydroxy(tosyloxy)iodobenzene stands out as a powerful and practical reagent in synthetic chemistry. Its reactivity, centered on the electrophilic I(III) atom, enables a host of valuable transformations under mild and sustainable conditions. Theoretical studies, particularly DFT calculations, have been instrumental in moving beyond empirical observations to a deeper, predictive understanding of its reaction mechanisms. This synergy between computational theory and practical application continues to expand the synthetic utility of HTIB, empowering chemists to design more efficient and selective pathways for the synthesis of complex molecules relevant to research, materials science, and pharmaceuticals.

References

- 1. jnanoworld.com [jnanoworld.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hydroxy(tosyloxy)iodobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent widely employed in organic synthesis.[1][2][3] Its electrophilic nature and ability to act as a mild oxidant make it an invaluable tool for a variety of transformations, including the functionalization of carbonyl compounds, oxidative cyclizations, and rearrangements.[4][5] This document provides detailed application notes and experimental protocols for the use of HTIB in key synthetic transformations, along with relevant safety information and data presented for easy comparison.

HTIB offers a safer and more environmentally benign alternative to many heavy metal-based oxidants.[5] It is a white, solid reagent that can be stored at room temperature, though refrigeration is recommended for long-term stability.[6] While it has limited solubility in many common organic solvents like diethyl ether, dichloromethane, and chloroform, these are often excellent media for reactions as the disappearance of the solid HTIB can indicate reaction completion.[6]

Key Applications and Experimental Protocols

α-Tosyloxyloxylation of Ketones

One of the most prominent applications of HTIB is the direct α-tosyloxylation of enolizable ketones to furnish α-tosyloxy ketones.[7][8] These products are valuable synthetic intermediates that can undergo nucleophilic substitution to introduce a variety of functional groups at the α-position.

General Reaction Scheme:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Koser’s reagent - Enamine [enamine.net]

- 7. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Protocol for α-Tosyloxylation of Ketones with Hydroxy(tosyloxy)iodobenzene (HTIB)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the α-tosyloxylation of ketones using [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. This reaction is a valuable transformation in organic synthesis, providing a direct method to introduce a tosyloxy group at the α-position of a ketone. The resulting α-tosyloxy ketones are versatile intermediates for the synthesis of various organic molecules, including heterocyclic compounds.

Introduction

Hypervalent iodine reagents, such as HTIB, have gained prominence as environmentally benign alternatives to heavy metal-based oxidants. The α-tosyloxylation of ketones with HTIB is a reliable and efficient method that proceeds under mild conditions. Variations of this protocol include the in situ generation of HTIB, catalytic versions using a substoichiometric amount of an iodoarene with a terminal oxidant, and ultrasound-promoted reactions to enhance reaction rates.[1][2]

Reaction Principle

The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic iodine(III) center of HTIB. This is followed by an intramolecular transfer of the tosyloxy group to the α-carbon of the ketone, with the concomitant reduction of the iodine(III) to iodobenzene.

Data Presentation

The following tables summarize the quantitative data for the α-tosyloxylation of various ketones under different reaction conditions.

Table 1: α-Tosyloxylation of Various Ketones with HTIB

| Entry | Ketone | Product | Reaction Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | α-Tosyloxyacetophenone | 2 | 80 | [3] |

| 2 | 4-Methylacetophenone | α-Tosyloxy-4-methylacetophenone | - | 69 | [4] |

| 3 | 4-Methoxyacetophenone | α-Tosyloxy-4-methoxyacetophenone | - | 72 | [4] |

| 4 | 4-Bromoacetophenone | α-Tosyloxy-4-bromoacetophenone | - | 78 | [4] |

| 5 | 4-Chloroacetophenone | α-Tosyloxy-4-chloroacetophenone | - | 70 | [4] |

| 6 | Propiophenone | α-Tosyloxypropiophenone | - | 81 | [4] |

| 7 | Cyclohexanone | 2-Tosyloxycyclohexanone | - | 81 | [4] |

Yields of isolated pure product based on the amount of ketones used.

Table 2: Ultrasound-Promoted α-Tosyloxylation of Ketones with HTIB in Acetonitrile (B52724)

| Entry | Ketone | Reaction Time (min) | Yield (%) | Reference |

| 1 | Acetophenone | 10 | 85 | [1] |

| 2 | Propiophenone | 15 | 82 | [1] |

| 3 | Butyrophenone | 20 | 78 | [1] |

| 4 | Isobutyrophenone | 30 | 75 | [1] |

| 5 | Cyclopentanone | 15 | 65 | [1] |

| 6 | Cyclohexanone | 15 | 72 | [1] |

| 7 | Cycloheptanone | 15 | 58 | [1] |

Yields are for isolated, pure products. In the absence of ultrasound, product yields were less than 5%.

Experimental Protocols

General Protocol for α-Tosyloxylation of Ketones with HTIB

This protocol is a general procedure for the direct α-tosyloxylation of a ketone using a stoichiometric amount of HTIB.

Materials:

-

Ketone (1.0 equiv)

-

[Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)

-

Acetonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of the ketone (1.0 equiv) in acetonitrile, add HTIB (1.1 equiv).

-

Stir the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-tosyloxy ketone.

Catalytic Protocol for α-Tosyloxylation of Ketones

This protocol utilizes a catalytic amount of an iodoarene with a terminal oxidant, m-chloroperbenzoic acid (m-CPBA), to generate the active hypervalent iodine species in situ.[2][5]

Materials:

-

Ketone (1.0 equiv)

-

Iodobenzene (or other iodoarene catalyst) (0.1 equiv)

-

m-Chloroperbenzoic acid (m-CPBA) (2.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.1 equiv)

-

Acetonitrile/2,2,2-Trifluoroethanol (co-solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, dissolve the ketone (1.0 equiv), iodoarene catalyst (0.1 equiv), and p-TsOH·H₂O (2.1 equiv) in a mixture of acetonitrile and 2,2,2-trifluoroethanol.

-

Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature or gentle heating, monitoring the reaction by TLC.

-

After the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the α-tosyloxylation of ketones using HTIB.

Reaction Mechanism

Caption: Proposed mechanism for the α-tosyloxylation of ketones with HTIB.

Safety Precautions

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is an irritant. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for HTIB.

References

- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 3. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]

Application Notes and Protocols: Hydroxy(tosyloxy)iodobenzene for the Oxidation of Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's reagent, is a versatile and mild hypervalent iodine(III) reagent extensively employed in organic synthesis.[1][2] Its applications include the α-oxidation of carbonyl compounds, the dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][2] As an environmentally benign alternative to heavy metal oxidants, HTIB offers high stability, low toxicity, and effectiveness in various transformations.[3] These application notes provide detailed protocols and data for the oxidation of phenols using HTIB, a critical transformation for the synthesis of quinones and their derivatives, which are valuable intermediates in medicinal chemistry and materials science.[4][5]

Mechanism of Action

The oxidation of phenols with HTIB proceeds through an initial ligand exchange to form an aryloxyiodonium(III) intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack, leading to the formation of quinone-type products.[6] The specific outcome of the reaction, yielding ortho- or para-quinones, is dependent on the substitution pattern of the phenol (B47542) substrate.[6][7] For instance, the oxidation of phenol with HTIB has been shown to preferentially form p-benzoquinone.[7][8]

Data Presentation